Cas no 1078721-72-8 (Methyl 4-chloro-2-iodo-6-methylbenzoate)

Methyl 4-chloro-2-iodo-6-methylbenzoate 化学的及び物理的性質
名前と識別子
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- SCHEMBL1867555
- 1078721-72-8
- HRVCBWWODLMZFN-UHFFFAOYSA-N
- methyl 4-chloro-2-iodo-6-methylbenzoate
- methyl4-chloro-2-iodo-6-methylbenzoate
- 4-chloro-2-iodo-6-methyl-benzoic acid methyl ester
- Methyl 4-chloro-2-iodo-6-methylbenzoate
-
- インチ: 1S/C9H8ClIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3
- InChIKey: HRVCBWWODLMZFN-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=CC(C)=C1C(=O)OC)Cl
計算された属性
- せいみつぶんしりょう: 309.92575g/mol
- どういたいしつりょう: 309.92575g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
Methyl 4-chloro-2-iodo-6-methylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1756417-1g |
Methyl 4-chloro-2-iodo-6-methylbenzoate |
1078721-72-8 | 98% | 1g |
¥4712.00 | 2024-08-09 |
Methyl 4-chloro-2-iodo-6-methylbenzoate 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
Methyl 4-chloro-2-iodo-6-methylbenzoateに関する追加情報
Methyl 4-chloro-2-iodo-6-methylbenzoate (CAS No. 1078721-72-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-chloro-2-iodo-6-methylbenzoate (CAS No. 1078721-72-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural features and potential applications in drug development. This compound, characterized by its aromatic ring system substituted with chloro, iodo, and methyl groups, serves as a crucial intermediate in the synthesis of various bioactive molecules.
The molecular structure of Methyl 4-chloro-2-iodo-6-methylbenzoate imparts unique reactivity, making it a valuable building block for medicinal chemists. The presence of both electron-withdrawing and electron-donating groups on the benzene ring enhances its utility in constructing complex pharmacophores. Specifically, the chloro and iodo substituents are particularly significant, as they can undergo various chemical transformations such as nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed coupling reactions, which are fundamental in modern drug discovery.
In recent years, the pharmaceutical industry has witnessed a surge in the use of heterocyclic compounds due to their diverse biological activities. Methyl 4-chloro-2-iodo-6-methylbenzoate fits well within this trend, as it can be readily incorporated into heterocyclic frameworks through strategic functionalization. For instance, its iodo group can be used to introduce nitrogen-containing heterocycles via palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are pivotal in generating nitrogen-containing heterocycles, which are prevalent in many pharmacologically active compounds.
One of the most compelling aspects of Methyl 4-chloro-2-iodo-6-methylbenzoate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often targeted by therapeutic agents. The ability to modify the aromatic core of kinase inhibitors using Methyl 4-chloro-2-iodo-6-methylbenzoate allows for the optimization of potency and selectivity. Recent studies have demonstrated its utility in developing novel inhibitors targeting various kinases involved in cancer and inflammatory diseases.
The compound's reactivity also makes it a valuable tool in the synthesis of antiviral agents. The interplay between the chloro and iodo groups on the benzene ring provides multiple sites for functionalization, enabling the construction of complex viral protease inhibitors and other antiviral molecules. For example, recent research has highlighted its use in synthesizing inhibitors targeting viral proteases that play a crucial role in viral replication cycles.
In addition to its applications in oncology and virology, Methyl 4-chloro-2-iodo-6-methylbenzoate has shown promise in the development of central nervous system (CNS) drugs. The ability to introduce various functional groups into its structure allows for fine-tuning of pharmacokinetic properties essential for CNS drug delivery. Recent studies have explored its use in synthesizing novel ligands for neurotransmitter receptors, which could lead to new treatments for neurological disorders.
The synthetic methodologies involving Methyl 4-chloro-2-iodo-6-methylbenzoate have also been refined over time to improve efficiency and yield. Modern techniques such as flow chemistry have been employed to enhance reaction conditions, reducing waste and improving scalability. These advancements align with the growing emphasis on green chemistry principles in pharmaceutical synthesis.
The future prospects of Methyl 4-chloro-2-iodo-6-methylbenzoate are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of disease mechanisms continues to evolve, so does the need for innovative molecular tools like this compound. Its versatility and reactivity ensure that it will remain a cornerstone in pharmaceutical research for years to come.
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